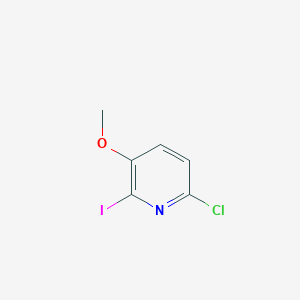

6-Chloro-2-iodo-3-methoxypyridine

Description

6-Chloro-2-iodo-3-methoxypyridine (C₆H₅ClINO) is a halogenated pyridine derivative characterized by a chlorine atom at position 6, an iodine atom at position 2, and a methoxy group at position 2. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing hepatitis C virus (HCV) inhibitors via cross-coupling reactions such as Sonogashira couplings . Its synthesis involves the alkylation of 6-chloro-2-iodopyridin-3-ol with iodomethane in the presence of potassium tert-butoxide, yielding a 57% isolated product with a melting point of 64–71°C . Key spectral data include $ ^1H $ NMR (δ 7.16, 6.91 ppm) and $ ^{13}C $ NMR (δ 155.04, 141.38 ppm), confirming its structural integrity .

Properties

IUPAC Name |

6-chloro-2-iodo-3-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClINO/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYDPZCLUEAZSMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857320 | |

| Record name | 6-Chloro-2-iodo-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256790-05-2 | |

| Record name | 6-Chloro-2-iodo-3-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256790-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-iodo-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-iodo-3-methoxypyridine typically involves halogenation and methoxylation reactions. One common method includes the iodination of 6-chloro-3-methoxypyridine using iodine and a suitable oxidizing agent under controlled conditions . The reaction conditions often require a solvent such as acetic acid or dichloromethane and a catalyst like copper(II) sulfate.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the compound while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-iodo-3-methoxypyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert the iodine atom to a hydrogen atom.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and amines.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.

Oxidation and Reduction: Products include aldehydes, carboxylic acids, and reduced pyridine derivatives.

Scientific Research Applications

6-Chloro-2-iodo-3-methoxypyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-iodo-3-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of chlorine and iodine atoms can enhance the compound’s ability to form halogen bonds, which are crucial for its biological activity .

Comparison with Similar Compounds

Halogen Substitution Variations

Key Insights :

- Iodine vs. Fluorine: The iodine atom in this compound facilitates cross-coupling reactions (e.g., Suzuki, Sonogashira) due to its polarizable nature, whereas fluorine’s electronegativity limits such reactivity .

- Methoxy vs. Methoxymethoxy : The methoxymethoxy group in the fluoro analog improves solubility but may complicate synthetic steps due to its bulkiness .

Functional Group Modifications

Key Insights :

Bulky Substituents and Extended Functionality

Key Insights :

- Steric Effects : Bulky groups like 4-methoxybenzyloxy can impede reaction kinetics but may enhance membrane permeability in drug candidates .

- Multi-Substituted Analogs : Compounds with multiple substituents (e.g., 5-chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine) are less commonly utilized due to synthetic challenges .

Biological Activity

6-Chloro-2-iodo-3-methoxypyridine is a heterocyclic organic compound notable for its unique halogenation pattern and the presence of a methoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various enzymes and receptors.

The molecular formula of this compound is C₆H₅ClINO, with a molecular weight of approximately 269.47 g/mol. The structural characteristics, including the presence of chlorine and iodine atoms, significantly influence its reactivity and biological activity compared to similar compounds.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The compound can act as either an electrophile or nucleophile, depending on the reaction conditions. This duality allows it to form covalent bonds with nucleophilic sites on biomolecules, potentially leading to various biological effects such as enzyme inhibition or receptor modulation.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has shown the ability to inhibit specific cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis pathways.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, although detailed evaluations are still required to confirm these effects.

- Cytotoxicity : In vitro studies have evaluated the cytotoxic effects of this compound across various cell types. It demonstrated species-specific cytotoxicity profiles, indicating that its effects may vary depending on the biological context .

Case Study 1: Cytotoxicity Profiling

A quantitative high-throughput screening (qHTS) study assessed the cytotoxicity of various compounds, including this compound. The results indicated that while some compounds exhibited broad cytotoxic effects across different cell types, others showed more selective toxicity patterns. This highlights the importance of understanding species-specific responses to predict potential adverse effects in humans .

Case Study 2: Enzyme Interaction Studies

Another study focused on the interaction of this compound with cytochrome P450 enzymes. The findings suggested that this compound could serve as a lead in developing inhibitors for these enzymes, which play a critical role in drug metabolism and detoxification processes in the body.

Data Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Unique Aspects |

|---|---|---|

| This compound | C₆H₅ClINO | Exhibits enzyme inhibition and potential cytotoxicity |

| 6-Chloro-2-bromo-3-methoxypyridine | C₆H₅BrINO | Bromine substitution alters reactivity |

| 6-Iodo-2-methoxy-pyridine | C₆H₅INO | Lacks chlorine; different biological profile |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.